molecular formula C20H16N2O4 B2485872 N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide CAS No. 1103515-21-4

N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide

Cat. No. B2485872
M. Wt: 348.358
InChI Key: RBKSIEMRUWEOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide derivatives often involves one-pot reactions or multi-step synthetic routes that leverage the reactivity of precursors like salicylaldehydes, acetoacetanilides, and indoles. For instance, a one-pot three-component protocol has been reported for synthesizing indolyl-4H-chromene-3-carboxamides, showcasing an efficient and promising synthetic strategy through Knoevenagel condensation followed by a nucleophilic substitution process (Subbareddy & Sumathi, 2017).

Molecular Structure Analysis

Chromene derivatives like N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide exhibit fascinating molecular structures. Crystallographic studies reveal that these molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and with cis geometries with respect to the relative positions of the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide derivatives involves various functional group transformations and ring closure reactions. For example, these compounds can participate in C–C/C–O bond formation reactions catalyzed by polystyrene-supported p-toluenesulfonic acid (PS-PTSA), highlighting an efficient and eco-friendly synthesis approach (Jadhav et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives are closely linked to their molecular structure. For instance, the crystallization behavior and polymorphism are important physical aspects, which are influenced by the molecule's planarity and intramolecular interactions. Studies have shown that derivatives of chromene can crystallize in different space groups depending on their molecular conformations and the presence of substituents (Reis et al., 2013).

Scientific Research Applications

Antioxidant and Antibacterial Properties

4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, closely related to N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide, have been synthesized and shown to possess antioxidant and antibacterial properties. Derivatives like 4c, 4d, 4k, 4l, and 4p exhibited good antioxidant activity and were active against bacterial strains, demonstrating potential in microbial resistance contexts (Subbareddy & Sumathi, 2017).

Molecular Structure Analysis

The molecular structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally similar, have been analyzed. These molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries concerning the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Pharmacological Evaluation

A study synthesized and evaluated Schiff bases containing indole moiety and derivatives like N-[2-(5-substituted-2-phenyl-1H-indol-3-yl)-4-oxothiazolidin-3-yl]-2-oxo-2H-chromene-3-carboxamides. These compounds were screened for their antioxidant and antimicrobial activities, with some exhibiting good results (Saundane & Mathada, 2015).

Fluorescence and Sensing Applications

A coumarin-indole dyad, structurally related to N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide, was synthesized for selective sensing of Li+ in a water/acetonitrile mixture, demonstrating fluorescence 'turn-on' response upon interaction with Li+. This highlights potential applications in chemical sensing and fluorescence studies (Kumari et al., 2016).

properties

IUPAC Name

N-methyl-1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-21-19(24)15-10-12-6-2-4-8-14(12)22(15)20(25)18-11-16(23)13-7-3-5-9-17(13)26-18/h2-9,11,15H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKSIEMRUWEOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.